2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol
Description
2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol is a heterocyclic compound featuring a pteridine core substituted with amino groups and a 4-methoxybenzyl moiety. Pteridine derivatives are notable for their roles in medicinal chemistry, particularly as kinase inhibitors or antiviral agents .
Properties
Molecular Formula |
C16H18N6O2 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
2-[[2-[(4-methoxyphenyl)methylamino]pteridin-4-yl]amino]ethanol |
InChI |
InChI=1S/C16H18N6O2/c1-24-12-4-2-11(3-5-12)10-20-16-21-14-13(17-6-7-18-14)15(22-16)19-8-9-23/h2-7,23H,8-10H2,1H3,(H2,18,19,20,21,22) |
InChI Key |
YWJMYJWNWWSBLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=NC=CN=C3C(=N2)NCCO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol typically involves multi-step organic reactionsThe final step involves the attachment of the ethanol moiety under controlled conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pteridine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which can reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features that may interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the biological activity of the target molecules .
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its pteridine-ethanolamine hybrid structure. Key structural analogs include:
Key Observations :
- The target compound’s pteridine core distinguishes it from simpler ethanolamine analogs (e.g., ), enabling π-π stacking interactions critical for binding biological targets.
- The hydrochloride derivative () demonstrates how salt formation improves stability and bioavailability compared to free bases .
Physicochemical Properties
- Solubility: Ethanolamine derivatives (e.g., ) are water-soluble due to hydroxyl and amino groups, whereas hydrophobic substituents (e.g., 4-methylphenyl in ) reduce aqueous solubility .
- Stability : The hydrochloride salt () is more stable than free bases, mitigating degradation under acidic conditions .
- Mass Spectrometry: Mono-isotopic masses for analogs (e.g., 181.1103 in ) aid in structural validation via high-resolution MS .
Biological Activity
2-({2-[(4-Methoxybenzyl)amino]pteridin-4-yl}amino)ethanol, a compound featuring a pteridine core, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article delves into the compound's synthesis, biological mechanisms, and its implications in therapeutic applications.
Chemical Structure and Synthesis
The compound’s structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
Synthesis typically involves the reaction of pteridine derivatives with 4-methoxybenzylamine under controlled conditions, often utilizing solvents like dimethyl sulfoxide (DMSO). The reaction conditions may include the presence of bases such as potassium carbonate to facilitate product formation.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell signaling pathways, particularly those associated with cancer cell proliferation.
- Receptor Modulation : It has the potential to bind to certain receptors, influencing downstream signaling pathways that regulate cell growth and apoptosis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance:
- In vitro Studies : Research demonstrated that pteridine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins like Bcl-2 .
| Compound | Cancer Cell Type | Mode of Action | Reference |
|---|---|---|---|
| 2-{(4-Methoxybenzyl)amino}pteridine | Breast Cancer | Induces apoptosis via Bcl-2 downregulation | |
| 5b, 5d, 5i | Various | Inhibition of TNF-α and IL-6 |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may also exhibit anti-inflammatory effects. Compounds within the pteridine class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses .
Case Studies
- Study on Pteridine Derivatives : A study evaluated various pteridine analogs for their ability to inhibit cytokine production. Compounds similar to this compound showed promising results in reducing TNF-α levels in vitro .
- Anticancer Research : Another investigation focused on the mechanism by which pteridine derivatives induce apoptosis in cancer cells. The findings suggested that these compounds could serve as lead candidates for developing new anticancer therapies due to their ability to modulate key apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
